

# Vimirogant research and development timeline

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## Compound Focus: Vimirogant

CAS No.: 1802706-04-2

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## Biochemical Profile & Preclinical Data

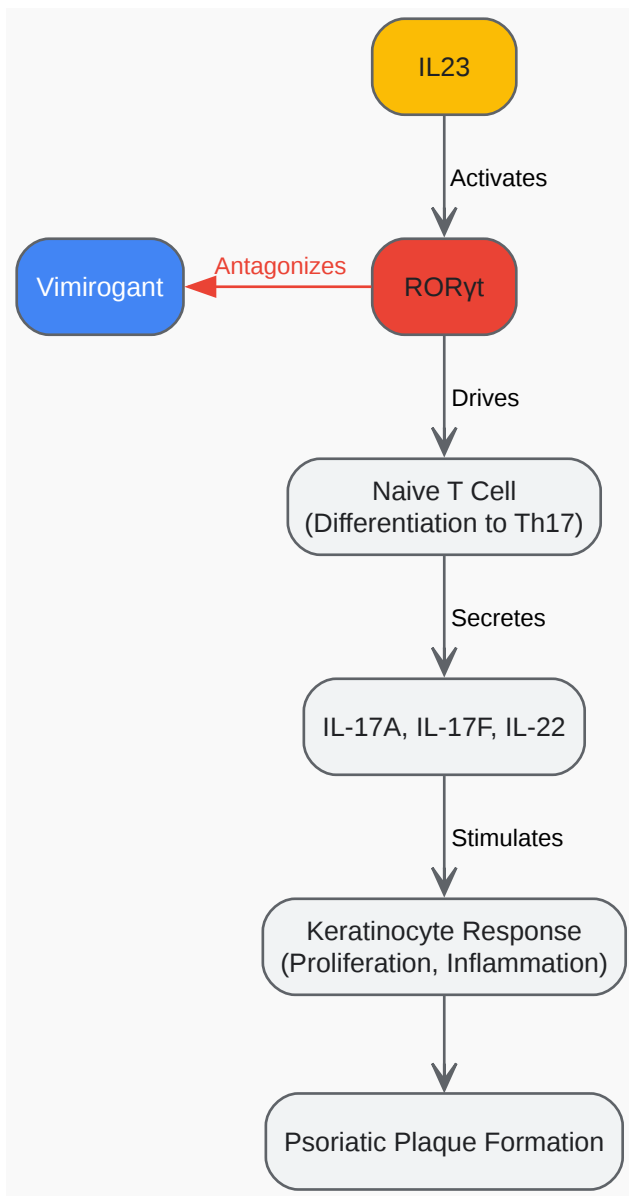
For researchers requiring technical specifications, the table below consolidates key quantitative data from biochemical and cellular assays.

Parameter	Value	Experimental Context
Ki (Binding Affinity)	3.5 nM [1]	Direct binding to ROR $\gamma$ t
IC <sub>50</sub> (Functional Activity)	17 nM [1]	ROR $\gamma$ t reporter gene assay
Selectivity	>1000-fold vs. ROR $\alpha$ and ROR $\beta$ isotypes [1]	Selectivity profiling
Cellular Activity (IL-17A Inhibition)	IC <sub>50</sub> = 18 nM (hPBMCs) [1]	IL-17A secretion from activated human peripheral blood mononuclear cells
Cellular Activity (IL-17A Inhibition)	IC <sub>50</sub> = 192 nM (Human Whole Blood) [1]	IL-17A secretion in human whole blood assay
Cellular Activity (Mouse Th17)	IC <sub>50</sub> = 57 nM [1]	Inhibition of Th17 differentiation and IL-17A secretion from mouse splenocytes

## The Role of ROR $\gamma$ t in Psoriasis Pathogenesis

**Vimirogant** targeted the IL-23/Th17 immune axis, which plays a central role in psoriasis pathogenesis [2] [3]. The retinoic acid receptor-related orphan nuclear receptor  $\gamma$ t (ROR $\gamma$ t) is a master transcription factor for the differentiation and function of Th17 cells. These cells produce pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22, which drive keratinocyte proliferation and the sustained inflammation seen in psoriatic plaques [4].

Unlike biologic drugs that target single cytokines (e.g., IL-17 or IL-23 inhibitors), an orally available ROR $\gamma$ t antagonist like **Vimirogant** aimed to suppress the entire Th17 pathway at a transcriptional level, offering a broader mechanism to modulate the disease [4] [3]. The following diagram illustrates this targeted pathway.



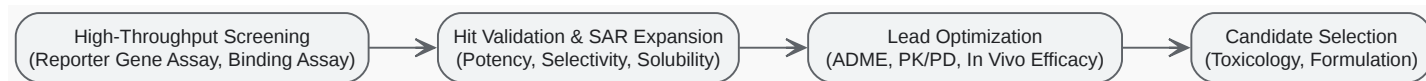
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*Figure 1: **Vimirogant**'s mechanism of action as a RORyt antagonist in the IL-23/Th17 pathway. By inhibiting RORyt, it aims to suppress Th17 cell differentiation and the subsequent release of pro-inflammatory cytokines that drive psoriasis.*

## Experimental & Clinical Trial Protocols

While detailed laboratory manuals are not available in the public domain, the general workflow for key experiments is outlined below.

**General Workflow for RORyt Antagonist Experiments** The discovery and optimization of RORyt antagonists like **Vimirogant** and the more recent BI 730357 typically involved a multi-stage process [4], as visualized below.



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*Figure 2: A generalized drug discovery workflow for RORyt antagonists, from initial screening to candidate selection.*

### Key Methodologies from the Literature:

- **Primary In Vitro Assay:** A **RORyt reporter gene assay (RGA)** is standard. This assay measures a compound's ability to inhibit RORyt-driven transcription of a luciferase reporter in engineered cells. The output is an **IC<sub>50</sub> value** (concentration for 50% inhibition) [4].
- **Binding Assay:** A **fluorescence polarization (FP) binding assay** can be used to determine the direct binding affinity to the RORyt ligand-binding domain (LBD), yielding a **K<sub>i</sub> value** [4].
- **Cellular Potency:** The functional activity is tested in primary immune cells. A common method is measuring the inhibition of **IL-17A secretion from activated human peripheral blood mononuclear cells (hPBMCs)** or in a **human whole blood assay**, which provides a more physiologically relevant IC<sub>50</sub> [1].
- **In Vivo Efficacy:** The standard model is the **experimental autoimmune encephalomyelitis (EAE) model** in mice, which is a model for multiple sclerosis. For psoriasis, pre-clinical efficacy can be assessed in various imiquimod- or IL-23-induced skin inflammation models [5] [1].

## Context in the Competitive Landscape

**Vimirogant** was part of an early wave of small-molecule RORyt antagonists entering clinical trials [4]. Its discontinuation in 2018 for psoriasis and other autoimmune indications highlights the challenges in developing this drug class. However, research into targeting RORyt remains active, with other candidates like **BI 730357** (Boehringer Ingelheim) and **JTE-451** advancing into later-stage clinical trials [4].

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## References

1. Vimirogant (VTP-43742) | RORyt Inhibitor [medchemexpress.com]
2. Experimental Pharmacological Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
3. Therapeutic Advances in Psoriasis: From Biologics to ... - PMC [pmc.ncbi.nlm.nih.gov]
4. Discovery of a Series of Pyrazinone RORy Antagonists ... - PMC [pmc.ncbi.nlm.nih.gov]
5. - AbbVie/Vitae Pharmaceuticals - AdisInsight Vimirogant [adisinsight.springer.com]

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